安必仙坦酰基β-D-葡萄糖醛酸苷

描述

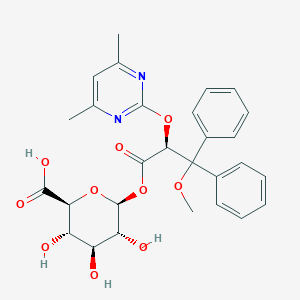

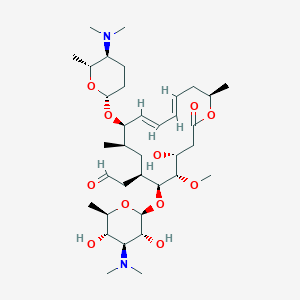

Ambrisentan acyl β-D-glucuronide is a biochemical used for proteomics research . It has a CAS number of 1106685-58-8 and a molecular weight of 554.55 . The molecular formula is C28H30N2O10 . It is a metabolite of Ambrisentan .

Synthesis Analysis

The synthesis of glucuronides involves the transfer of the glucuronic group from uridine 5’-diphospho-glucuronic acid (UDPGA) to different substrate molecules containing oxygen, nitrogen, sulfur or carboxyl functional groups to generate relatively polar/hydrophilic glucuronide conjugate . The synthesis of glycosides of glucuronic acids can be placed into two broad categories involving either oxidation of the corresponding glucoside or by carrying out the glycosidation on an activated glucuronic acid .Chemical Reactions Analysis

Acyl glucuronidation is the major metabolic conjugation reaction of most carboxylic acid drugs in mammals . The ester bond of the 1β-anomer is liable to nucleophilic attack through two mechanisms: hydrolysis by hydroxide ions resulting in the parent aglycone and α/β-glucuronic acid, and attack by adjacent hydroxyl groups on the glucopyranose ring, which results in intramolecular transacylation .Physical And Chemical Properties Analysis

Ambrisentan acyl β-D-glucuronide is a solid substance . It has a melting point of >133° C . The molecular weight is 554.55 and the molecular formula is C28H30N2O10 .科学研究应用

药代动力学和药物相互作用

代谢和安全性特征:安必仙坦主要通过葡萄糖醛酸化进行广泛代谢,形成安必仙坦酰基β-D-葡萄糖醛酸苷和其他代谢物。研究已经评估了其他药物对安必仙坦药代动力学的影响,指出细胞色素 P450 (CYP) 酶的强诱导剂和有机阴离子转运多肽 (OATP) 的抑制剂可能会影响其血浆浓度。然而,在现有文献中,对安必仙坦酰基β-D-葡萄糖醛酸苷在这些过程中的作用的具体研究是有限的(Harrison 等,2010)。

药物相互作用:已经研究了安必仙坦与其他药物(如利福平)之间的相互作用,以了解对安必仙坦的代谢和安全性特征的影响。这些研究旨在确保安必仙坦在治疗 PAH 中的有效使用,同时不因不利的药物相互作用而损害患者的安全性。虽然安必仙坦酰基β-D-葡萄糖醛酸苷的形成是其代谢的一个关键方面,但研究主要集中在整体药代动力学变化,而不是特别集中于这种代谢物(Richards 等,2011)。

安全和危害

未来方向

The physiological consequences of acyl glucuronidation have been investigated incompletely but include effects on drug metabolism, protein binding, distribution and clearance that impact upon pharmacological and toxicological outcomes . Further investigation is required to ascertain whether acyl glucuronide clearance is sufficient to prevent covalent modification of endogenous proteins and consequentially a potential immunological response . The development of potent inhibitors of βGLU in human intestinal microbiota has aroused increased attention over the years .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O10/c1-15-14-16(2)30-27(29-15)39-23(25(36)40-26-21(33)19(31)20(32)22(38-26)24(34)35)28(37-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19-23,26,31-33H,1-3H3,(H,34,35)/t19-,20-,21+,22-,23+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHJFBFSJYTXDX-MVTLKLODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)O[C@H](C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648972 | |

| Record name | 1-O-{(2S)-2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ambrisentan acyl beta-D-glucuronide | |

CAS RN |

1106685-58-8 | |

| Record name | Ambrisentan acyl beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1106685588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-{(2S)-2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMBRISENTAN ACYL .BETA.-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EH35FF002 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B134024.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one](/img/structure/B134048.png)

![{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate](/img/structure/B134058.png)